Cas no 123614-87-9 (2-Chloro-4-fluoro-5-aminobenzonitrile)

2-Chloro-4-fluoro-5-aminobenzonitrile 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-chloro-4-fluorobenzonitrile
- WLZ3438
- E83309
- SCHEMBL17559551
- BS-52684
- 5-amino-2-chloro-4-fluoro-benzonitrile
- 123614-87-9
- MFCD20718271
- 2-Chloro-4-fluoro-5-aminobenzonitrile
-
- インチ: 1S/C7H4ClFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
- InChIKey: AQGLHOVZNMAWIW-UHFFFAOYSA-N
- SMILES: C1=C(Cl)C(C#N)=CC(N)=C1F
計算された属性
- 精确分子量: 170.0047040g/mol
- 同位素质量: 170.0047040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 1.7
2-Chloro-4-fluoro-5-aminobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1230029-5g |
5-Amino-2-chloro-4-fluorobenzonitrile |
123614-87-9 | 95% | 5g |
$1000 | 2024-06-03 | |
Ambeed | A1208254-100mg |
5-Amino-2-chloro-4-fluorobenzonitrile |
123614-87-9 | 98% | 100mg |
$30.0 | 2025-02-25 | |
Ambeed | A1208254-1g |
5-Amino-2-chloro-4-fluorobenzonitrile |
123614-87-9 | 98% | 1g |
$72.0 | 2025-02-25 | |
Aaron | AR01K3XM-100mg |
5-amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 98% | 100mg |
$20.00 | 2025-02-12 | |
Aaron | AR01K3XM-5g |
5-amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 98% | 5g |
$460.00 | 2025-02-12 | |
A2B Chem LLC | BA16734-1g |
5-Amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 98% | 1g |
$56.00 | 2024-04-20 | |
1PlusChem | 1P01K3PA-100mg |
5-Amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 98% | 100mg |
$34.00 | 2023-12-25 | |
1PlusChem | 1P01K3PA-1g |
5-Amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 98% | 1g |
$163.00 | 2023-12-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7861-250.0mg |
5-amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 95% | 250.0mg |
¥376.0000 | 2024-07-28 | |
A2B Chem LLC | BA16734-250mg |
5-Amino-2-chloro-4-fluoro-benzonitrile |
123614-87-9 | 98% | 250mg |
$38.00 | 2024-04-20 |
2-Chloro-4-fluoro-5-aminobenzonitrile 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
2-Chloro-4-fluoro-5-aminobenzonitrileに関する追加情報
2-Chloro-4-fluoro-5-aminobenzonitrile (CAS No. 123614-87-9): A Comprehensive Overview
2-Chloro-4-fluoro-5-aminobenzonitrile (CAS No. 123614-87-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chloro, fluoro, and amino functionalities, offers a broad range of applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-Chloro-4-fluoro-5-aminobenzonitrile consists of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and an amino group at the 5-position, with a cyano group attached to the benzene ring. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for various research endeavors.
In recent years, the study of 2-Chloro-4-fluoro-5-aminobenzonitrile has been driven by its potential as a building block in the synthesis of more complex molecules. The presence of the cyano group, which can be readily converted into other functional groups such as carboxylic acids or amides, makes it particularly useful in synthetic chemistry. Additionally, the chlorine and fluorine substituents provide opportunities for fine-tuning the physicochemical properties of the final products.
The biological activity of 2-Chloro-4-fluoro-5-aminobenzonitrile has also been extensively investigated. Research has shown that this compound exhibits promising activity against various targets, including enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that derivatives of 2-Chloro-4-fluoro-5-aminobenzonitrile can act as potent inhibitors of specific enzymes, making them potential leads for drug discovery.
In the context of medicinal chemistry, 2-Chloro-4-fluoro-5-aminobenzonitrile has been explored as a scaffold for developing drugs targeting neurological disorders. The ability to modulate neurotransmitter systems through this compound's derivatives has opened new avenues for treating conditions such as depression and anxiety. Moreover, its structural flexibility allows for the design of molecules with improved pharmacokinetic properties, enhancing their therapeutic efficacy.
Beyond its applications in drug discovery, 2-Chloro-4-fluoro-5-aminobenzonitrile has also found use in materials science. The unique electronic properties conferred by its functional groups make it suitable for applications in organic electronics and photovoltaic devices. Researchers have reported that derivatives of this compound can serve as efficient electron transport materials in organic solar cells, contributing to advancements in renewable energy technologies.
The synthesis of 2-Chloro-4-fluoro-5-aminobenzonitrile typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for producing this compound, aligning with sustainable practices in chemical manufacturing.
In conclusion, 2-Chloro-4-fluoro-5-aminobenzonitrile (CAS No. 123614-87-9) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers aiming to develop innovative solutions to pressing scientific challenges. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow further in the coming years.
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